1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes difluoromethoxy and dimethoxyphenyl groups, making it a subject of interest for researchers.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O5/c1-28-16-8-5-14(10-17(16)29-2)25-11-13(9-18(25)26)24-20(27)23-12-3-6-15(7-4-12)30-19(21)22/h3-8,10,13,19H,9,11H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMOZPZLBZRNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the difluoromethoxyphenyl and dimethoxyphenyl precursors. These precursors undergo a series of reactions, including condensation, cyclization, and urea formation, under specific reaction conditions such as controlled temperature and pH . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C19H18F2N4O4
- CAS Number : 944772-29-6
- Molecular Weight : 404.3674264 g/mol
The structure includes a urea moiety linked to two distinct aromatic rings, which contribute to its biological activity. The difluoromethoxy group enhances lipophilicity and may influence the binding affinity to biological targets.
Inhibitors of Indoleamine 2,3-Dioxygenase (IDO)
One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan that plays a crucial role in immune regulation and tumor progression. Research indicates that modifications to the phenyl urea scaffold can lead to enhanced inhibitory activity against IDO, making it a candidate for cancer immunotherapy.
- Case Study : A study published in MDPI explored a series of phenyl urea derivatives, including compounds structurally related to 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea. The results demonstrated that specific substitutions at the para-position of the phenyl ring significantly improved IDO inhibition potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to modulate immune responses and inhibit tumor growth. The dual aromatic system allows for interactions with multiple biological targets.
- Research Findings : In vitro studies have indicated that derivatives with similar structures can induce apoptosis in cancer cell lines by interfering with critical signaling pathways involved in cell proliferation .
Potential as Complement Inhibitors
Another area of interest is the compound's potential as a complement inhibitor. Complement systems are part of the immune response and play a role in inflammation and tissue damage.
- Case Study : A study identified novel complement inhibitors through structural modifications of phenyl urea derivatives. While this specific compound was not directly tested, its structural analogs exhibited significant inhibition of complement pathways, indicating a potential pathway for further exploration .
Structural Insights
The conformation of this compound is stabilized by intramolecular hydrogen bonds and π–π stacking interactions between aromatic rings. These interactions are crucial for maintaining the compound's structural integrity and enhancing its binding affinity to target proteins.
Crystallographic Data
Crystallographic studies reveal that the compound exhibits unique dihedral angles between substituents, which may affect its biological activity:
| Parameter | Value |
|---|---|
| Dihedral angle (O—C bond) | 38.6° |
| Tilt angle (triazole ring) | 6.5° |
These structural characteristics suggest that small modifications could lead to substantial changes in biological activity, supporting further SAR studies .
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
Phenylboronic acids: These compounds share some structural similarities and are used in similar applications, but differ in their chemical reactivity and stability.
Tetrahydroisoquinoline derivatives: These compounds have similar biological activities and are studied for their potential therapeutic applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Biological Activity
1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, a compound with the CAS number 944772-29-6, has garnered attention for its potential biological activities. This article summarizes the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its antifungal, larvicidal, and cytotoxic properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.37 g/mol. It features a complex structure comprising a difluoromethoxy-substituted phenyl group and a dimethoxy-substituted phenyl moiety linked through a pyrrolidine ring. The structural configuration is critical for its biological activity.
Structural Characteristics
The compound exhibits significant conformational flexibility due to intramolecular hydrogen bonding and π–π stacking interactions between aromatic rings. These interactions contribute to the stability of the compound in biological environments .
Antifungal Activity
Research indicates that derivatives of urea compounds, including the target compound, exhibit antifungal properties against various plant pathogens. A study demonstrated that certain substituted ureas showed selective antifungal activity against Phomopsis obscurans and P. viticola. The evaluated compounds inhibited fungal growth effectively at concentrations as low as 30 μM .
| Compound | % Growth Inhibition (30 μM) |
|---|---|
| 1b | 100% |
| 4e | 80% |
| 3d | 60% |
The highest activity was recorded for compound 1b , which achieved complete inhibition of fungal growth after 120 hours of exposure .
Larvicidal Activity
The compound also demonstrated notable larvicidal activity against Aedes aegypti larvae. The lethal dose (LD50) values were determined in various studies:
| Compound | LD50 (ppm) | LD90 (ppm) |
|---|---|---|
| 3d | 67.9 | 139.4 |
| 1c | 118.8 | 216.4 |
| 3e | 165.6 | 370.95 |
These results indicate that the compound possesses significant toxicity against mosquito larvae, making it a candidate for further development as an insecticide .
Cytotoxicity and Anti-inflammatory Activity
In vitro studies assessed the cytotoxic effects of various urea derivatives on human cancer cell lines. Notably, some derivatives exhibited mild cytotoxicity with IC50 values ranging from 11.0 to 25.0 µg/mL against several solid tumor cell lines . However, no significant anti-inflammatory activity was observed in assays involving human chondrosarcoma cells .
Case Studies and Research Findings
- Antifungal Efficacy : A comprehensive study evaluated multiple urea derivatives' efficacy against fungal pathogens, revealing that compounds with specific substitutions on the phenyl rings exhibited enhanced antifungal activities compared to unsubstituted analogs .
- Larvicidal Potential : Another investigation highlighted the larvicidal properties of these compounds, emphasizing their potential use in controlling mosquito populations responsible for transmitting diseases such as dengue and Zika virus .
- Cytotoxic Assessment : A detailed cytotoxicity profile was established for several derivatives, indicating that while some compounds showed promise as anticancer agents, others were less effective, necessitating further structural optimization .
Q & A
What synthetic methodologies are recommended for synthesizing this urea derivative, and how can reaction yields be systematically optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrolidin-3-yl scaffold via cyclization of substituted acrylamides under acidic conditions.
- Step 2: Urea bond formation using carbodiimide-mediated coupling between the pyrrolidinone intermediate and 4-(difluoromethoxy)aniline.
Yield Optimization Strategies:
- Employ Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design can identify optimal Pd(PPh₃)₄ catalyst concentrations for cross-coupling reactions .
- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Purify intermediates via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to minimize byproducts .
How can computational chemistry tools predict the hydrolytic stability of the difluoromethoxy group in physiological conditions?
Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways and transition states. Compare activation energies for C–O bond cleavage under acidic vs. neutral conditions .
- Validate predictions with HPLC-MS experiments in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4). Discrepancies between computational and experimental data may indicate unaccounted solvent effects .
What advanced characterization techniques are critical for resolving conformational ambiguities in the pyrrolidinone ring?
Answer:
- Dynamic NMR (DNMR): Probe ring puckering dynamics by analyzing variable-temperature ¹H NMR spectra (e.g., coalescence temperatures for diastereotopic protons) .
- X-ray crystallography: Determine absolute configuration and hydrogen-bonding interactions between the urea moiety and adjacent substituents .
- Molecular dynamics (MD) simulations: Simulate ring-flipping kinetics in explicit solvent models (e.g., TIP3P water) to correlate with experimental DNMR data .
How should researchers design experiments to address contradictions between in silico ADMET predictions and in vitro permeability assays?
Answer:
- Iterative Feedback Approach:
- Statistical Analysis: Apply Bland-Altman plots to quantify bias between predicted and observed data .
What strategies are effective for establishing structure-activity relationships (SAR) against kinase targets?
Answer:
- Systematic Substituent Variation:
- Biological Assays:
- QSAR Modeling: Derive 3D-QSAR models using CoMFA or CoMSIA to correlate substituent topology with IC₅₀ values .
How can researchers minimize byproduct formation during the Ullmann-type coupling of halogenated intermediates?
Answer:
- Parameter Screening via DoE: Test factors such as:
- Ligand type (e.g., 1,10-phenanthroline vs. bipyridine)
- Copper(I) iodide concentration (0.5–5 mol%)
- Reaction temperature (80–120°C)
- In Situ Monitoring: Use ReactIR to detect transient intermediates and adjust reaction parameters dynamically .
- Post-Reaction Quenching: Add ethylenediaminetetraacetic acid (EDTA) to chelate residual copper, preventing oxidative side reactions .
What methodologies are recommended for analyzing the compound’s polymorphic behavior?
Answer:
- High-Throughput Screening (HTS): Crystallize the compound from 96 solvent systems (e.g., ethanol/water, DMSO/ethyl acetate) using a Crystal16™ platform .
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify enantiotropic or monotropic phase transitions.
- Synchrotron X-ray Powder Diffraction (XRPD): Resolve subtle lattice differences between polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
